molecular formula C₃₁H₃₅ClN₂O₂RuS B1146795 [((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium CAS No. 192139-92-7

[((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium

Cat. No. B1146795
M. Wt: 636.21
InChI Key:
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Description

Ruthenium complexes have been extensively studied for their unique chemical behaviors and potential applications in various fields, including catalysis, pharmaceuticals, and materials science. These complexes exhibit a wide range of physical and chemical properties due to their diverse structures and the ability to undergo various chemical reactions.

Synthesis Analysis

The synthesis of ruthenium complexes involves various strategies, including the coordination of ruthenium with different ligands. Organometallic ruthenium(II)-arene complexes, for example, are synthesized through reactions that involve the coordination of arene ligands with ruthenium, demonstrating the versatility of ruthenium in forming complex structures (Simović et al., 2019).

Molecular Structure Analysis

The molecular structure of ruthenium complexes is characterized by various spectroscopic techniques, including X-ray crystallography, which reveals the arrangement of ligands around the ruthenium center and the geometry of the complexes. These structures are crucial for understanding the reactivity and properties of the complexes.

Chemical Reactions and Properties

Ruthenium complexes participate in a broad spectrum of chemical reactions, including oxidation, reduction, and catalytic reactions. These reactions are influenced by the electronic and steric properties of the ligands coordinated to the ruthenium center. The chemical behavior of ruthenium complexes is extensively studied in aqueous and biological environments, demonstrating their potential in anticancer activity and other pharmaceutical applications (Mestroni et al., 1994).

Physical Properties Analysis

The physical properties of ruthenium complexes, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the application of ruthenium complexes in various fields, including their use as catalysts in industrial processes and as potential drugs in medicinal chemistry.

Chemical Properties Analysis

The chemical properties of ruthenium complexes, including their reactivity towards different substrates, redox behavior, and catalytic activities, are central to their applications in organic synthesis, medicinal chemistry, and materials science. The versatility of ruthenium complexes in catalysis is highlighted by their ability to facilitate a wide range of reactions, offering efficient and selective pathways for the synthesis of complex molecules (Aneeja et al., 2022).

Scientific Research Applications

Catalysis in Asymmetric Transfer Hydrogenation

The complex ((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium has been utilized in the field of catalysis, specifically in the asymmetric transfer hydrogenation of prochiral ketones. This process, involving ruthenium catalysts prepared from chiral aminosulfonamide ligands, achieves high conversion rates and enantioselectivities without the need for surfactants. These catalysts can be efficiently recovered and reused several times without a significant loss in activity or enantioselectivity (Zhou & Sun, 2009).

Nitrile Hydration Reactions

Arene-ruthenium(II) complexes containing amino-phosphine ligands, which include our compound of interest, have shown efficiency as catalysts for nitrile hydration reactions. This process facilitates the conversion of organonitriles into amides under challenging conditions, such as a pure aqueous medium without any cocatalysts. The catalytic activity of these complexes is attributed to a bifunctional mechanism, where the ruthenium center acts as a Lewis acid and the P-donor ligand as a Bronsted base (García-Álvarez et al., 2010).

α-Selective Deuteration of Amines and Amino Acids

A monohydrido-bridged ruthenium complex, which is closely related to the specified complex, has been shown to catalyze the α-selective deuteration of primary and secondary amines, amino acids, and drug molecules using D2O (deuterium oxide) as a deuterium source. This process involves N-H activation of amines and is potentially useful for the selective deuteration at the α-CH2 protons of amine functionality (Chatterjee, Krishnakumar, & Gunanathan, 2016).

Synthesis of 4-Hydroxyisophorone

Ruthenium catalysts, including the specified complex, have been utilized in the synthesis of (R)- and (S)-4-hydroxyisophorone through catalytic transfer hydrogenation of ketoisophorone. This process results in high selectivity and enantiomeric excess, and the catalyst precursors can be isolated for use in these reactions (Hennig, Püntener, & Scalone, 2000).

Application in Ruthenium-Catalyzed Direct C-H Amidation

These complexes have been applied in ruthenium-catalyzed direct C-H amidation of arenes using sulfonyl azides as the amino source. This method shows promise in the synthesis of biologically active heterocycles and can be applied to arenes bearing weakly coordinating groups (Kim, Kim, & Chang, 2013).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

CAS RN

192139-92-7

Product Name

[((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium

Molecular Formula

C₃₁H₃₅ClN₂O₂RuS

Molecular Weight

636.21

synonyms

[R-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium;  [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-

Origin of Product

United States

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